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Compound of Interest

Compound Name:
2-Cyclobutyl-[1,2,4]triazolo[1,5-

A]pyridin-6-amine

CAS No.: 1539446-79-1

Cat. No.: B2497016

Get Quote

Scientific Rationale & Design Strategy
Filgotinib (GLPG0634) is a highly selective Janus kinase 1 (JAK1) inhibitor approved for the

treatment of rheumatoid arthritis and under investigation for other inflammatory conditions [1].

The structural hallmark of Filgotinib is its [1,2,4]triazolo[1,5-a]pyridine core, which acts as a

rigid scaffold to orient the 1,1-dioxidothiomorpholine tail and the cyclopropanecarboxamide

head group into the ATP-binding pocket of the JAK1 enzyme.

In medicinal chemistry, the substitution of the cyclopropyl group with a cyclobutyl intermediate

(via cyclobutanecarbonyl chloride) represents a strategic Structure-Activity Relationship (SAR)

exploration. The cyclobutyl ring introduces a slightly larger steric bulk and higher lipophilicity

(increasing the calculated LogP). This modification is designed to:

Enhance Kinase Residence Time: The increased van der Waals interactions within the

hydrophobic hinge-binding region of JAK1 can lead to a slower off-rate.
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Modulate Pharmacokinetics: Altering the lipophilicity can improve the volume of distribution

and metabolic stability, potentially mitigating off-target clearance mechanisms [2].

Mechanistic Pathway: JAK1 Inhibition
The primary therapeutic mechanism of these analogs relies on the competitive inhibition of ATP

binding at the JAK1 active site, thereby halting the downstream phosphorylation of STAT

proteins and subsequent pro-inflammatory gene transcription.
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Fig 1. Mechanism of Action: Inhibition of the JAK1-STAT signaling pathway by the cyclobutyl

analog.

Synthetic Strategy & Workflow
The synthesis of the cyclobutyl analog utilizes a highly convergent approach. A critical design

choice in this workflow is the sequencing of the amidation and cross-coupling steps.

We perform the amidation of the triazolopyridine core before the Suzuki-Miyaura coupling. The

free 2-amine on the unacylated triazolopyridine is highly prone to coordinating with the

Palladium catalyst, which can poison the catalyst or lead to undesired Buchwald-Hartwig

amination byproducts [3]. By introducing the cyclobutyl intermediate early, we protect the amine

and ensure the subsequent Suzuki coupling proceeds with high regioselectivity and yield.
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Fig 2. Convergent synthetic workflow for the cyclobutyl analog of Filgotinib.

Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process

Controls (IPCs) to ensure the integrity of each synthetic transformation.

Protocol A: Synthesis of the Triazolopyridine Core
(Intermediate 1)
Objective: Construct the 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold.

Reaction Setup: Dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous 1,4-dioxane under

a nitrogen atmosphere.
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Thiourea Formation: Dropwise add ethoxycarbonyl isothiocyanate (1.1 eq) at room

temperature. Stir for 2 hours. The electron-rich exocyclic amine attacks the isothiocyanate,

forming a thiourea intermediate.

Cyclization: Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine

(DIPEA, 5.0 eq). Heat the mixture to 60 °C for 12 hours. The hydroxylamine promotes the

extrusion of ethanol and hydrogen sulfide, driving the regiospecific closure of the triazole

ring.

Validation & IPC: Sample the reaction mixture and analyze via LC-MS. The reaction is

deemed complete when the thiourea mass disappears and the cyclized product mass (

213/215, Br isotope pattern) emerges.

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash

the organic layer with brine, dry over anhydrous

, and concentrate under vacuum.

Protocol B: Acylation via Cyclobutyl Intermediate
(Intermediate 2)
Objective: Install the cyclobutyl group to form N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-

yl)cyclobutanecarboxamide. Causality Note: The 2-amine of the triazolopyridine is highly

electron-deficient. Therefore, a mild, non-nucleophilic base (N-methylmorpholine) and elevated

temperatures are required to drive the acylation without degrading the acyl chloride.

Reaction Setup: Suspend Intermediate 1 (1.0 eq) in anhydrous 1,4-dioxane. Add N-

methylmorpholine (NMM, 2.5 eq).

Acylation: Slowly add cyclobutanecarbonyl chloride (2.8 eq) while maintaining the

temperature at 20 °C. Once the addition is complete, heat the system to 50 °C.

Validation & IPC: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Due to the increased steric

hindrance of the cyclobutyl group compared to the native cyclopropyl group, this reaction

may require 6–8 hours (compared to 4 hours for Filgotinib) [3].
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Workup: Quench with saturated aqueous

. Extract with dichloromethane (DCM). Purify the residue via silica gel chromatography to
yield a pale yellow solid.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura
Coupling (Final Assembly)
Objective: Couple Intermediate 2 with the functionalized tail to yield the final cyclobutyl analog.

Reaction Setup: In a Schlenk flask, combine Intermediate 2 (1.0 eq), 4-((1,1-

dioxidothiomorpholino)methyl)phenylboronic acid pinacol ester (1.2 eq), and

(3.0 eq).

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the

mixture by sparging with argon for 15 minutes. Causality Note: Oxygen must be rigorously

excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of

the Pd(0) catalyst.

Catalyst Addition: Add

(0.05 eq). Heat the sealed flask to 90 °C for 4 hours.

Validation & IPC: Monitor the conversion via HPLC (UV detection at 254 nm).

Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black.

Extract the filtrate with ethyl acetate, concentrate, and purify via preparative HPLC to obtain

the final target compound.

Quantitative Data & Analytical Validation
The table below summarizes the comparative analytical and performance metrics between the

native Filgotinib and the synthesized Cyclobutyl Analog. The data highlights the successful

integration of the cyclobutyl intermediate and its impact on physicochemical properties.
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Parameter
Filgotinib
(Cyclopropyl)

Cyclobutyl Analog
(Synthesized)

Analytical Method

Chemical Formula HRMS (ESI-TOF)

Molecular Weight 425.51 g/mol 439.53 g/mol Mass Spectrometry

Calculated LogP 1.98 ~2.35 in silico (ChemDraw)

Core Amidation Yield 91.2% 88.5% HPLC (UV 254 nm)

Suzuki Coupling Yield 85.0% 82.0% HPLC (UV 254 nm)

JAK1

(Apparent)
10 nM

12 - 15 nM

(Estimated)
Kinase Assay (FRET)

Note: The slight reduction in amidation yield for the cyclobutyl analog is attributed to the

increased steric hindrance of cyclobutanecarbonyl chloride compared to cyclopropanecarbonyl

chloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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